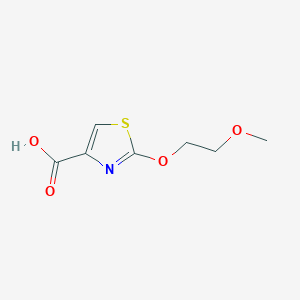![molecular formula C11H12N2O4S B1489745 3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid CAS No. 1094565-75-9](/img/structure/B1489745.png)
3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid
Overview
Description
“3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid”, also known as DBBA, is a chemical compound with potential applications in the fields of medicinal chemistry, biotechnology, and material science. It has a molecular weight of 268.29 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O4S/c1-7(6-10(14)15)12-11-8-4-2-3-5-9(8)18(16,17)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) . This indicates that the compound contains 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis Applications
- Unsaturated α-Acyloxybenzothiazoleamides Synthesis : Utilizing 4-Benzothiazol-2-ylamino-4-oxo-2-butenoic acid, derived from 2-aminobenzothiazole and maleic anhydride, in Passerini three-component reactions to produce unsaturated α-benzothiazole acyloxyamides (Sheikholeslami-Farahani & Shahvelayati, 2013).
Biological Activity Studies
- Antimicrobial Activity : Research involving derivatives of 3-[(2-Hydroxyphenyl)amino]butanoic and 3-[(2-hydroxy-5-methyl(chloro)phenyl)amino]butanoic acids showed significant antimicrobial activity against specific strains of bacteria and fungi (Mickevičienė et al., 2015).
Synthesis and Evaluation of Derivatives
- Derivative Synthesis for Antimicrobial and Antifungal Activity : Synthesis of new pyridine derivatives incorporating benzothiazole for variable antimicrobial activity (Patel et al., 2011).
Physicochemical Analysis
- Corrosion Inhibition Studies : Examination of benzothiazole derivatives for their corrosion inhibiting effect against steel in acidic solutions, demonstrating their potential as effective corrosion inhibitors (Hu et al., 2016).
Potential in Cancer Treatment
- Antitumor Agent Synthesis : Creation of specific benzothiazole derivatives as potential antitumor agents, with some showing promising activity against human tumor cell lines (Brzozowski et al., 2008).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4S/c1-7(6-10(14)15)12-11-8-4-2-3-5-9(8)18(16,17)13-11/h2-5,7H,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNGKJEIZDIGREB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)N=C1C2=CC=CC=C2S(=O)(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(1,1-Dioxo-1lambda6,2-benzothiazol-3-yl)amino]butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[5-(3-Chlorophenyl)-thiophen-2-yl]-methanol](/img/structure/B1489667.png)
![2-oxo-N-(pyridin-4-ylmethyl)-3-[2-(4-sulfamoylphenyl)hydrazinyl]indole-5-carboxamide](/img/structure/B1489668.png)
![6-[(1,1-Dioxo-1,2-benzothiazol-3-yl)amino]hexanoic acid](/img/structure/B1489670.png)







